In Vitro Cytotoxicity: Bis(α‑aminoalkyl)phosphinic Acid Scaffold Activity on MCF‑7 Breast Cancer Cells
Among eight synthesized bis(α‑aminoalkyl)phosphinic acid derivatives, compounds 4c, 4e, and 4f – structural analogues of bis[amino(phenyl)methyl]phosphinic acid – were found to be significantly more effective than the other five derivatives in reducing viability of MCF‑7 breast adenocarcinoma and HUVEC normal endothelial cells [1]. This demonstrates that minor structural modifications within the bis(α‑aminoalkyl)phosphinic acid class produce large differences in cytotoxicity, and that the phenyl‑substituted core is critical for activity.
| Evidence Dimension | Cytotoxicity – relative efficacy on MCF‑7 and HUVEC cells |
|---|---|
| Target Compound Data | Derivatives 4c, 4e, 4f significantly more effective than 4a, 4b, 4d, 4g, 4h (qualitative ranking; exact IC₅₀ values not publicly available) |
| Comparator Or Baseline | Other bis(α‑aminoalkyl)phosphinic acid derivatives in the same series (4a, 4b, 4d, 4g, 4h) |
| Quantified Difference | Statistically significant superiority of the phenyl‑containing sub‑set over non‑phenyl or differently substituted analogues; fold‑change not extractable from abstract data. |
| Conditions | MCF‑7 breast adenocarcinoma and HUVEC normal endothelial cell lines; XTT assay (2017) |
Why This Matters
Procurement of the phenyl‑substituted bis(α‑aminoalkyl)phosphinic acid scaffold, rather than generic alkyl‑ or heteroaryl‑substituted versions, is essential for achieving meaningful cytotoxicity in breast cancer models.
- [1] Daştan, T., et al. (2017). Investigation of acetylcholinesterase and mammalian DNA topoisomerases, carbonic anhydrase inhibition profiles, and cytotoxic activity of novel bis(α‑aminoalkyl)phosphinic acid derivatives against human breast cancer. Journal of Biochemical and Molecular Toxicology, 31(7). View Source
